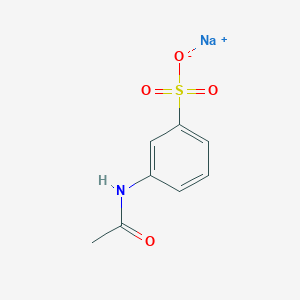

Sodium 3-acetamidobenzene-1-sulfonate

Overview

Description

Sodium 3-acetamidobenzene-1-sulfonate is a chemical compound that has been synthesized and studied for its various properties and applications in chemistry.

Synthesis Analysis

The synthesis of this compound involves several chemical reactions, starting from basic raw materials. In some cases, this includes the use of sodium salts in combination with other organic compounds to form the final product. For example, the synthesis of sodiump-[1-(n-nonylthio)ethyl] benzene sulfonate, a related compound, has been achieved through distinct routes from ethylbenzene (Linter & Long, 1969).

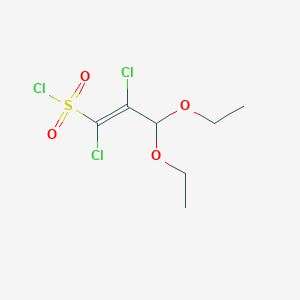

Molecular Structure Analysis

The molecular structure of this compound and similar compounds has been determined using various spectroscopic and crystallographic methods. For instance, the crystal structure of related sodium coordination polymers has been characterized by X-ray single crystal diffraction analysis (Xi-Shi, Meng, & Liu, 2016).

Chemical Reactions and Properties

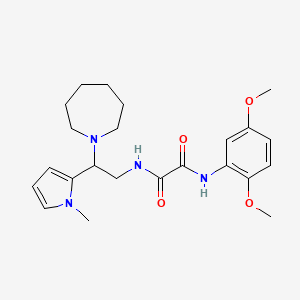

This compound undergoes various chemical reactions, contributing to its diverse properties. The reactivity and behavior of similar sodium sulfonate-functionalized compounds have been extensively studied, revealing insights into their chemical properties (Wang, Chen, & Xu, 1998).

Physical Properties Analysis

The physical properties of this compound, such as solubility, melting point, and crystal structure, have been analyzed in various studies. For example, the polymeric structure of similar sodium sulfonate compounds has been revealed through crystallographic studies (Smith, Wermuth, Young, & Healy, 2004).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, of this compound are determined by its molecular structure and functional groups. Studies on similar sodium sulfonate compounds have shown how these properties can be influenced by various chemical modifications and environmental conditions (Ghosh, Basak, & Mazumdar, 1987).

Scientific Research Applications

Biodegradation Applications : Sodium dodecylbenzene sulfonate, a compound similar to Sodium 3-acetamidobenzene-1-sulfonate, has been studied for its biodegradation potential. It was found to be highly biodegradable (99.5%) in a study involving Penicillium chrysogenum, suggesting potential use in activated sludge wastewater treatments (Costa, Oliveira, & Oliveira Júnior, 2020).

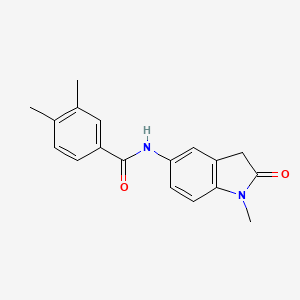

Antibacterial Research : Research on N-substituted sulfonamides bearing benzodioxane moiety, which includes a structure similar to this compound, has shown significant antibacterial activity against various Gram-negative and Gram-positive strains (Abbasi et al., 2016).

Environmental and Toxicological Studies : Sodium p-perfluorous nonenoxybenzene sulfonate, a related compound, has been studied for its environmental impact. It was found to have better degradability and treatability compared to other perfluorinated chemicals, suggesting potential for more environmentally friendly design of fluorinated alternatives (Bao et al., 2017).

Material Science : In material science, sodium dodecylbenzene sulfonate has been used to study the structure and dynamics of micelles in detergents, contributing to the development of more efficient cleaning agents (Palazzesi, Calvaresi, & Zerbetto, 2011).

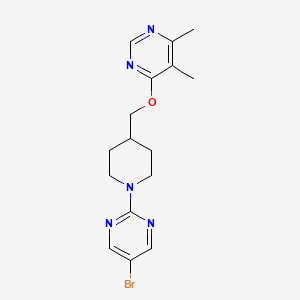

Chemical Synthesis : Sodium m-nitrobenzenesulfonate, another related compound, has been used in the synthesis of new classes of organic compounds, expanding the repertoire of chemical synthesis (Cignarella & Barlocco, 1995).

properties

IUPAC Name |

sodium;3-acetamidobenzenesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO4S.Na/c1-6(10)9-7-3-2-4-8(5-7)14(11,12)13;/h2-5H,1H3,(H,9,10)(H,11,12,13);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIVGVNWQYNNYQF-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=CC=C1)S(=O)(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8NNaO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-[3-(Trifluoromethyl)pyrazol-1-yl]phenyl]prop-2-enamide](/img/structure/B2492656.png)

![5-bromo-N-(7-methoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2492662.png)

![N-(3-chloro-4-fluorophenyl)-2-(8-((3-fluorophenyl)thio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2492664.png)

![N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propionamide](/img/structure/B2492672.png)

![2,3-dichloro-N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)benzamide](/img/structure/B2492676.png)